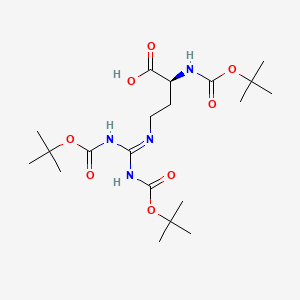

Boc-norArg(Boc)2-OH

Description

Contextualization within Unnatural Amino Acid Research and Development

Unnatural amino acids are crucial for modern drug discovery and materials science. Their incorporation into peptide chains can introduce beneficial properties such as enhanced metabolic stability, increased receptor affinity and selectivity, and unique conformational constraints. Norarginine (Agb), an analogue of arginine with one fewer methylene (B1212753) group in its side chain, is a key unnatural amino acid. Its use can modulate the basicity and spatial presentation of the guanidinium (B1211019) group, which is often critical for biological activity.

The development of protected norarginine derivatives is essential for their seamless integration into peptide synthesis protocols. The compound in focus, Boc-norArg(Boc)2-OH, represents a fully protected form of norarginine where the alpha-amino group and both nitrogens of the side-chain guanidino group are masked with tert-butyloxycarbonyl (Boc) groups. This comprehensive protection prevents unwanted side reactions during peptide synthesis. While the fully protected Tri-N-Boc-L-norarginine is a valuable synthetic intermediate, it is important to distinguish it from the more commonly used building block in solid-phase peptide synthesis (SPPS), which is Fmoc-norArg(Boc)2-OH. In the latter, the alpha-amino group is protected by the base-labile Fmoc group, making it suitable for standard Fmoc-based SPPS protocols.

The synthesis of peptides containing norarginine has been explored in various research contexts, including the development of peptide-based catalysts and bioactive macrocycles. For instance, the introduction of L-2-amino-4-guanidinobutyric acid (Agb or norarginine) into peptide libraries has led to the discovery of high-affinity RNA-binding macrocyclic peptides. frontiersin.org

Role as a Protected Norarginine Building Block in Synthetic Methodologies

In the context of norarginine, the guanidino side chain is highly basic and nucleophilic, necessitating robust protection to prevent side reactions. The bis-Boc protection of the guanidino group, as seen in this compound and its Fmoc-analogue, offers several advantages. It effectively reduces the basicity of the guanidino moiety and prevents it from undergoing undesired reactions. nih.gov

While the tri-Boc derivative, this compound, is a stable compound, its direct use in standard Fmoc-SPPS is not feasible due to the acid-labile nature of the alpha-amino Boc group. Instead, it serves as a key intermediate in the synthesis of other protected norarginine derivatives. creative-peptides.com The more common building block for Fmoc-SPPS is Fmoc-norArg(Boc)2-OH. This compound allows for the selective removal of the N-terminal Fmoc group with a base (like piperidine) to expose the free amine for the next coupling step, while the acid-labile Boc groups on the side chain remain intact until the final deprotection step, typically with strong acid like trifluoroacetic acid (TFA). peptide.com

The use of bulky protected amino acids like Fmoc-norArg(Boc)2-OH can sometimes present challenges in peptide coupling due to steric hindrance. google.com However, the development of advanced coupling reagents has largely overcome these difficulties, allowing for the efficient incorporation of such demanding building blocks.

The table below summarizes the key chemical properties of both the Nα-Fmoc and Nα-Boc protected forms of norarginine with a di-Boc protected side chain.

| Property | Fmoc-norArg(Boc)2-OH | This compound |

| IUPAC Name | (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | (2S)-4-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid |

| CAS Number | 206183-06-4 nih.govchempep.comcusabio.comchemsrc.comiris-biotech.de | 869094-29-1 creative-peptides.comclearsynth.com |

| Molecular Formula | C30H38N4O8 nih.govchempep.comcusabio.comchemsrc.comiris-biotech.de | C20H36N4O8 creative-peptides.com |

| Molecular Weight | 582.6 g/mol nih.gov | 460.52 g/mol creative-peptides.com |

| Synonyms | Fmoc-L-Agb(Boc)2-OH, 2-(Fmoc-amino)-4-(bis-Boc-guanidino)-L-butyric acid nih.govchempep.com | Tri-N-Boc-L-Norarginine creative-peptides.comclearsynth.com |

Note: The data in this table is compiled from multiple sources. creative-peptides.comnih.govchempep.comcusabio.comchemsrc.comiris-biotech.declearsynth.com

Historical Development and Significance of Arginine/Norarginine Protecting Group Strategies in Peptide Synthesis

The protection of the arginine side chain has been a long-standing challenge in peptide synthesis. The high basicity of the guanidinium group (pKa > 12) makes it prone to protonation, which can interfere with coupling reactions and cause solubility issues. Furthermore, the nucleophilicity of the guanidinium nitrogen atoms can lead to unwanted side reactions.

Historically, in the era of Boc-based SPPS, arginine was commonly protected with nitro (NO2) or tosyl (Tos) groups. peptide.comnih.gov The nitro group, introduced in the early days of protecting group chemistry, reduces the basicity of the guanidino function but its removal often required harsh conditions like liquid hydrogen fluoride (B91410) (HF) and could lead to side reactions resulting in the formation of ornithine. peptide.comsigmaaldrich.com The tosyl group also required strong acid for cleavage. nih.gov

The advent of Fmoc chemistry, which uses milder basic conditions for Nα-deprotection, necessitated the development of new, more acid-labile side-chain protecting groups for arginine. This led to the introduction of sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.gov Each of these offered progressively greater acid lability, with Pbf becoming the most widely used due to its efficient removal with TFA. nih.gov

A significant alternative to the sulfonyl-based protectors was the development of the bis-Boc protection strategy, introduced by Verdini and colleagues. nih.gov This approach involves protecting two of the guanidino nitrogens with Boc groups. This strategy effectively suppresses the basicity and nucleophilicity of the side chain. While highly effective, the bis-Boc protection has been noted to be prone to δ-lactam formation during the coupling of arginine. nih.gov

The protecting group strategies developed for arginine have been directly applied to its homologues, including norarginine. The challenges of protecting the guanidino group are similar, and thus, derivatives like Fmoc-norArg(Pbf)-OH and Fmoc-norArg(Boc)2-OH became commercially available building blocks for the incorporation of this unnatural amino acid into peptides. The choice between these protecting group strategies for norarginine, as with arginine, depends on the specific peptide sequence and the desired reaction conditions.

The following table lists some of the key protecting groups used for the side chain of arginine and norarginine over the years.

| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Characteristics |

| Nitro | NO2 | Strong acid (e.g., HF), Reduction (e.g., SnCl2) | Early protecting group, reduces basicity, harsh cleavage. peptide.comnih.gov |

| Tosyl | Tos | Strong acid (e.g., HF) | Used in Boc chemistry, requires strong acid for removal. nih.gov |

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Strong acid (TFA, prolonged) | More acid-labile than Tos. nih.gov |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Acid (TFA) | More acid-labile than Mtr. nih.gov |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid (TFA) | Most common in Fmoc chemistry, high acid lability. nih.gov |

| di-tert-butyloxycarbonyl | (Boc)2 | Acid (TFA) | Non-sulfonyl based, effective at reducing basicity. nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBQYVLEIKLFN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858502 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869094-29-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Norarg Boc 2 Oh

Rationale and Design Principles for Guanidino Group Protection with Bis-Boc

The guanidino group of arginine and its homologues like norarginine is strongly basic and highly nucleophilic, necessitating protection during peptide synthesis to prevent undesirable side reactions. nih.govmdpi.com The choice of protecting group is paramount for the success of the synthesis, influencing solubility, reactivity, and the conditions required for its eventual removal. biosynth.com

Comparison with Alternative Protecting Groups for Arginine and Norarginine Side Chains

A variety of protecting groups have been developed for the arginine side chain, each with its own set of advantages and disadvantages. The most common are arylsulfonyl-based groups such as tosyl (Tos), 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). nih.govub.edu

While widely used, these sulfonyl-based groups often require harsh acidic conditions, such as strong trifluoroacetic acid (TFA) concentrations and prolonged reaction times, for their removal. ub.eduthermofisher.com This can be detrimental to sensitive peptides. ub.edu For instance, Mtr-protected arginine can necessitate deprotection times of up to 12 hours, and even the more labile Pbf group may require extended treatment. thermofisher.com Furthermore, the cleavage byproducts of these sulfonyl groups can lead to side reactions, particularly the sulfonation of tryptophan residues within the peptide sequence. google.com

The nitro group has also been employed for arginine protection, but its removal can sometimes lead to the formation of ornithine as a byproduct. peptide.com

In contrast, the bis-Boc protection strategy, where two Boc groups mask the guanidino functionality, offers a milder alternative. nih.govmdpi.com Developed by Verdini and coworkers, this approach allows for deprotection under relatively mild conditions, typically using a mixture of TFA and water at room temperature. nih.govmdpi.com This enhanced lability is a significant advantage, particularly in the synthesis of complex or acid-sensitive peptides. However, it is noteworthy that bis-Boc protected arginine has been shown to be more prone to δ-lactam formation compared to Pbf or nitro-protected arginine. mdpi.com

Table 1: Comparison of Common Guanidino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Tosyl | Tos | Anhydrous HF, TFMSA nih.gov | Stable | Harsh cleavage, potential side reactions google.com |

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Neat TFA, long reaction times nih.gov | More labile than Tos | Long cleavage times, potential for side reactions thermofisher.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | TFA nih.gov | More labile than Mtr nih.gov | Difficult to scavenge, can reattach or alkylate thermofisher.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA ub.edu | Most labile of the common sulfonyl groups thermofisher.com | Expensive, can still require significant cleavage time nih.govub.edu |

| Nitro | NO2 | Catalytic hydrogenation, SnCl2 nih.govpeptide.com | Useful for fragment condensation peptide.com | Potential for ornithine byproduct formation peptide.com |

| bis-tert-butyloxycarbonyl | (Boc)2 | TFA/H2O at room temperature nih.govmdpi.com | Mild cleavage conditions | Prone to δ-lactam formation mdpi.com |

Orthogonality Considerations in Multi-Step Synthesis

A key principle in complex chemical synthesis is the concept of orthogonality, where different protecting groups can be removed selectively without affecting others. biosynth.comiris-biotech.de In solid-phase peptide synthesis (SPPS), the most common orthogonal scheme is the Fmoc/tBu strategy. iris-biotech.deiris-biotech.de The Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de

The bis-Boc protection of the norarginine side chain is compatible with the Fmoc/tBu strategy. The Boc groups on the guanidino moiety are stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group at each step of peptide chain elongation. iris-biotech.de They are then cleaved simultaneously with other tBu-based side-chain protecting groups and the cleavage of the peptide from the resin using a final TFA treatment. iris-biotech.de This orthogonality is crucial for the efficient and clean synthesis of peptides containing Boc-norArg(Boc)2-OH.

Total Synthesis Approaches for this compound

The total synthesis of this compound involves two main stages: the construction of the norarginine scaffold with the correct stereochemistry and the subsequent introduction and protection of the guanidino group.

Stereoselective Synthesis of the Norarginine Scaffold

The synthesis of the norarginine backbone, a non-proteinogenic amino acid, requires methods that control the stereochemistry at the α-carbon. Several strategies can be employed for the stereoselective synthesis of unnatural amino acids. These often involve the asymmetric transformation of prochiral precursors. For instance, methods like asymmetric transfer allylation of glycine (B1666218) Schiff bases can yield chiral intermediates that can be further elaborated into the desired amino acid. nih.gov Another approach involves the stereoselective C-radical addition to chiral imines, which has been successfully applied to the synthesis of various unnatural α-amino acids. rsc.org

A common and direct precursor for the synthesis of norarginine derivatives is ornithine. For example, Fmoc-Orn·HCl can serve as a starting material for the guanylation reaction to form the arginine side chain. researchgate.net

Introduction and Selective Protection of the Guanidino Moiety

Once the norarginine (or its precursor, ornithine) scaffold is in hand, the next critical step is the introduction of the guanidino group and its simultaneous or subsequent protection. A highly effective method for this transformation is the use of a guanylating agent that already contains the desired protecting groups.

A prominent reagent for this purpose is N,N'-di-Boc-N''-triflylguanidine. csic.es This reagent reacts efficiently with primary amines, such as the δ-amino group of ornithine, to form the bis-Boc protected guanidino group in high yield. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). researchgate.net This method provides a direct and efficient route to the desired protected amino acid. researchgate.net

Other guanylating agents include N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea and protected 1-guanylpyrazoles, which also react with amines to yield protected guanidines. researchgate.net

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

The efficient laboratory-scale preparation of Fmoc-Arg(ω,ω')-(Boc)2-OH has been reported with excellent yields starting from Fmoc-Orn·HCl and N,N'-di-Boc-N''-triflylguanidine in the presence of diisopropylethylamine (DIEA). researchgate.net This method is noted for its efficiency and cost-effectiveness. researchgate.net The reaction's success hinges on the effective guanylation of the ornithine side chain.

For peptide synthesis applications, the purity of the final amino acid derivative is crucial. Purification is typically achieved through standard chromatographic techniques. The final product, such as Fmoc-D-Agb(Boc)2-OH (an equivalent nomenclature for Fmoc-D-norArg(Boc)2-OH), is often characterized by a purity of ≥99.7% as determined by chiral HPLC. chemimpex.com

Scale-Up Considerations for Research and Development Purposes

Scaling up the synthesis of this compound from laboratory to research and development (R&D) or pilot-plant scale introduces several challenges that must be addressed to ensure an efficient, cost-effective, and sustainable process.

Process Optimization and Control: Transferring the synthesis from a laboratory flask to a larger reactor requires careful optimization of reaction parameters. This includes temperature control, mixing efficiency, and the rate of addition of reagents to manage any exotherms and ensure consistent product quality. The choice of solvent becomes more critical at scale, with considerations for safety, environmental impact, and ease of removal and recovery.

Purification and Isolation: The purification of highly protected amino acids like this compound can be challenging on a larger scale. While chromatography is often used in the lab, it can be expensive and generate significant solvent waste at an industrial scale. Developing robust crystallization methods is often a more practical approach for large-scale purification. google.com This may involve screening various solvent systems and controlling crystallization conditions to achieve the desired purity and crystal form. The oily nature of some Boc-protected amino acids can make crystallization difficult, sometimes requiring the use of seed crystals or specialized techniques like pulping in a non-polar solvent. google.com

Waste Management and Sustainability: The synthesis of protected amino acids can generate a considerable amount of waste, including solvents and by-products from the protection and coupling steps. acs.org Developing greener synthetic routes is an increasing focus in the chemical industry. datainsightsmarket.com This could involve exploring the use of more environmentally benign solvents, developing catalytic methods to reduce the amount of reagents needed, and implementing effective solvent recycling programs. For instance, the use of water as a solvent in peptide synthesis is an area of active research. nih.gov

Analytical Monitoring: Robust analytical methods are essential for monitoring the progress of the reaction and ensuring the quality of the final product at scale. This includes in-process controls to track the consumption of starting materials and the formation of the product, as well as final product analysis to confirm purity, identity, and chiral integrity.

The following table summarizes key scale-up challenges and potential mitigation strategies for the synthesis of this compound.

| Challenge | Mitigation Strategies |

|---|---|

| Raw Material Cost and Availability | Optimize reagent stoichiometry, explore alternative and more cost-effective guanidinylating agents, establish robust supply chains, and investigate possibilities for reagent recycling. pmarketresearch.com |

| Process Control in Large Reactors | Conduct detailed process safety studies, optimize heat transfer and mixing parameters, and implement automated control systems for reagent addition and temperature monitoring. |

| Efficient and Scalable Purification | Develop and optimize crystallization processes to replace or minimize the need for chromatography. google.com This includes solvent screening, seeding strategies, and control of cooling profiles. |

| Waste Reduction and Sustainability | Investigate the use of greener solvents, explore catalytic alternatives to stoichiometric reagents, and implement solvent recovery and recycling systems. acs.orgdatainsightsmarket.com |

| Consistent Product Quality | Develop and validate robust in-process and final product analytical methods (e.g., HPLC, NMR, Mass Spectrometry) to ensure batch-to-batch consistency. |

Application of Boc Norarg Boc 2 Oh in Peptide Synthesis Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. uq.edu.auiris-biotech.de The use of specialized amino acid derivatives like Boc-norArg(Boc)2-OH within this framework requires careful consideration of coupling conditions, deprotection kinetics, and potential steric challenges.

Coupling Reagents and Activation Strategies for Norarginine Incorporation

The incorporation of this compound into a growing peptide chain during SPPS necessitates the activation of its carboxylic acid group to facilitate amide bond formation. Due to the bulky nature of the multiple Boc protecting groups, the choice of coupling reagent and activation strategy is critical to ensure efficient and complete reactions.

Commonly employed coupling reagents in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also highly effective and promote rapid coupling. peptide.combiosynth.com For particularly challenging couplings involving sterically hindered amino acids, phosphonium (B103445) reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or the use of amino acid fluorides may be employed to enhance reactivity. researchgate.net

The activation of this compound with these reagents generates a highly reactive intermediate that readily couples with the free N-terminal amine of the resin-bound peptide. The selection of the optimal reagent and conditions often depends on the specific peptide sequence and the steric environment around the coupling site.

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC peptide.com | HOBt peptide.com | Widely used, cost-effective. Byproducts can be problematic in SPPS. |

| Uronium/Aminium | HBTU, TBTU, HATU peptide.combiosynth.com | HOBt, HOAt | High coupling efficiency, fast reaction times. |

De-protection Kinetics and Selectivity in Boc-based SPPS for Arginine/Norarginine Derivatives

A key feature of Boc-based SPPS is the use of an acid-labile Boc group for temporary protection of the α-amino group. iris-biotech.de This group is typically removed at each cycle of the synthesis by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the amine for the next coupling step. iris-biotech.demasterorganicchemistry.com The side-chain protecting groups, in this case, the two Boc groups on the norarginine guanidino function, are designed to be stable to these conditions and are only removed at the final cleavage step from the solid support, typically with a stronger acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov

The kinetics of Boc deprotection are generally rapid, often completing within minutes. masterorganicchemistry.com However, the selectivity of this process is paramount. The conditions must be carefully controlled to ensure complete removal of the α-Boc group without premature cleavage of the side-chain Boc groups. The use of multiple Boc groups on the side chain of norarginine in this compound enhances its stability against premature deprotection during the repetitive TFA treatments in SPPS.

Studies comparing different protecting groups for the arginine side chain have shown that the bis-Boc protection is highly prone to δ-lactam formation, a significant side reaction. nih.gov However, the stability of the protecting groups themselves in solvents like DMF is crucial for maintaining peptide integrity throughout the synthesis. nih.gov

Management of Steric Hindrance during Coupling Reactions

The incorporation of bulky amino acid derivatives like this compound can present significant challenges due to steric hindrance. researchgate.net The large size of the protected side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete or slow coupling reactions. researchgate.net

Several strategies can be employed to manage steric hindrance:

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help drive the reaction to completion.

Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

Use of More Potent Coupling Reagents: As mentioned previously, specialized coupling reagents like HATU or PyBOP are often more effective in mediating sterically demanding couplings. peptide.com

Chaotropic Agents: The addition of chaotropic salts can disrupt secondary structures in the growing peptide chain that may contribute to steric hindrance.

Research has shown that even with significant steric challenges, such as the coupling of N-Boc-protected β-amino acid derivatives with bulky amines, methods like mixed anhydride (B1165640) activation can lead to good yields. thieme-connect.com The choice of solvent can also play a role, with solvents like DMF or NMP being standard, but alternatives may be explored for difficult cases.

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex peptide fragments. This compound is also well-suited for this approach.

Fragment Condensation Strategies Involving this compound

Fragment condensation is a powerful strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide. bachem.com This approach can be more efficient than a stepwise synthesis for long peptides.

This compound can be incorporated into a peptide fragment using standard solution-phase coupling techniques. The resulting fragment, bearing the protected norarginine residue, can then be used in a subsequent fragment condensation step. The N-terminal Boc group of one fragment is removed, and the C-terminal carboxylic acid of another fragment is activated for coupling. The robust protection of the norarginine side chain with two Boc groups ensures it remains intact throughout these manipulations. The use of Boc-protected amino acids is a common strategy in the solution-phase synthesis of peptide fragments. bachem.comgoogle.com

Chemo- and Regioselectivity in Solution-Phase Coupling

Chemoselectivity and regioselectivity are critical considerations in solution-phase synthesis. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the reaction at a specific position within a molecule.

The use of orthogonal protecting groups is the primary strategy to ensure chemo- and regioselectivity. wikipedia.org In the context of this compound, the α-amino group is protected by a Boc group, and the side-chain guanidino group is also protected by Boc groups. This allows for the selective deprotection of the α-Boc group under acidic conditions, leaving the side-chain protection intact for subsequent coupling at the N-terminus. masterorganicchemistry.com

For solution-phase synthesis, protecting group combinations like Boc/Bzl (benzyl) or Z/tBu (tert-butyl) are often employed to ensure orthogonality. bachem.com The comprehensive Boc protection of this compound fits well within these schemes, preventing unwanted side reactions at the guanidino group during coupling steps. The choice of activating reagent is also crucial to prevent side reactions and ensure that the coupling occurs specifically between the desired carboxylic acid and amine.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| tert-Butyloxycarbonyl | Boc |

| Norarginine | norArg |

| Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-Hydroxybenzotriazole | HOBt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Trifluoroacetic acid | TFA |

| Hydrogen fluoride | HF |

| Trifluoromethanesulfonic acid | TFMSA |

| Dimethylformamide | DMF |

| N-Methyl-2-pyrrolidone | NMP |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| Benzyl | Bzl |

| Benzyloxycarbonyl | Z |

The protected amino acid derivative, this compound, serves as a crucial building block in the solid-phase synthesis of peptides and peptidomimetics that feature the unnatural amino acid norarginine. Norarginine is a homolog of arginine with one less methylene (B1212753) group in its side chain. This structural modification offers unique properties to the resulting peptides. The use of the Boc (tert-butyloxycarbonyl) protecting group for the alpha-amino group, and two Boc groups for the guanidino function of norarginine, ensures controlled and efficient peptide chain elongation. peptide.comgoogle.com This protection strategy prevents unwanted side reactions at the reactive guanidinium (B1211019) group during the coupling steps of peptide synthesis. peptide.com

Synthesis of Peptides and Peptidomimetics Incorporating Norarginine Residues

The incorporation of norarginine into peptide sequences is a key strategy for developing novel therapeutic agents and research tools. researchgate.netgoogle.com The synthesis of these modified peptides often relies on solid-phase peptide synthesis (SPPS), where this compound can be readily used. google.comgoogle.com The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The bulky nature of the di-Boc protected guanidinium group can sometimes present challenges in coupling efficiency, potentially requiring optimized coupling reagents or longer reaction times to ensure complete incorporation. google.comgoogle.com

Peptidomimetics, molecules that mimic the structure and function of peptides, are also synthesized using norarginine to enhance properties like stability against enzymatic degradation and improved receptor binding affinity. nih.gov By replacing a natural arginine residue with norarginine, researchers can fine-tune the biological activity of a peptide. For instance, the substitution of arginine with norarginine in a peptide antagonist of the RXFP4 receptor demonstrated a significant change in its activity. researchgate.net

Table 1: Examples of Peptides and Peptidomimetics Synthesized with Norarginine

| Peptide/Peptidomimetic | Purpose of Norarginine Incorporation | Research Finding |

| INSL5-A13 Analogue | To investigate the role of the side-chain length on receptor binding and activation. researchgate.net | Substitution of arginine with norarginine converted the peptide from an agonist to an antagonist of the RXFP4 receptor. researchgate.net |

| ProTx-II Analogue | To optimize potency and selectivity for the hNaV1.7 ion channel. nih.gov | The norarginine-containing analogue (PTx2-2955) showed altered binding interactions compared to the wild-type peptide. nih.gov |

| FXIIa Inhibitor | To improve proteolytic stability. google.com | An N-terminal norarginine residue significantly increased the half-life of the peptide inhibitor. google.com |

Rational Design of Unnatural Amino Acid-Containing Peptides for Conformational Control

The rational design of peptides incorporating unnatural amino acids like norarginine is a powerful tool for controlling their three-dimensional structure. nih.govuminho.pt The conformation of a peptide is critical to its biological function, and introducing residues with altered side-chain lengths or flexibility can enforce specific secondary structures, such as helices or turns. explorationpub.commdpi.com

The shorter side chain of norarginine compared to arginine can influence the local conformation of the peptide backbone. This can lead to the stabilization or destabilization of secondary structural elements. uminho.pt Computational modeling and biophysical techniques, such as circular dichroism and NMR spectroscopy, are often employed to predict and verify the conformational impact of incorporating norarginine into a peptide sequence. nih.gov

Investigation into the Role of Norarginine in Peptide Scaffold Engineering

Peptide scaffold engineering involves the design and synthesis of peptides with well-defined and stable three-dimensional structures that can serve as frameworks for presenting functional elements. nih.gov The incorporation of unnatural amino acids like norarginine plays a significant role in this field by providing a means to modulate the structural and functional properties of these scaffolds. researchgate.net

The unique structural properties of norarginine can be exploited to create peptide scaffolds with enhanced stability, receptor affinity, and selectivity. researchgate.netnih.gov For instance, replacing arginine with norarginine can alter the hydrogen bonding network at a protein-protein interaction interface, leading to changes in binding affinity and specificity. nih.gov In the case of the ProTx-II peptide, mutating an arginine to norarginine disrupted a key salt bridge, impacting its potency. nih.gov

Furthermore, the introduction of norarginine can improve the pharmacokinetic properties of peptide-based therapeutics by increasing their resistance to proteolysis. google.com The unnatural side chain can hinder the recognition and cleavage by proteases, thereby extending the half-life of the peptide in biological systems. This was demonstrated in a factor XIIa inhibitor where an N-terminal norarginine substitution led to a 5.5-fold increase in stability. google.com

Advanced Characterization and Analytical Research Techniques for Boc Norarg Boc 2 Oh and Its Derivatives

Spectroscopic Analysis for Structural Elucidation in Synthetic Research

Spectroscopic techniques are fundamental tools for elucidating the structure of newly synthesized molecules. By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal details about their atomic composition and chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Proton and Carbon Resonances

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. openrepository.com It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). ijcr.info For Boc-norArg(Boc)2-OH, NMR is used to confirm the presence and connectivity of the norarginine backbone and the three tert-butyloxycarbonyl (Boc) protecting groups.

In ¹H NMR spectra of Boc-protected amino acids, the protons of the Boc groups typically appear as a characteristic singlet in the upfield region. openrepository.com The protons of the amino acid backbone and side chain will exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. researchgate.net Similarly, ¹³C NMR provides signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the quaternary carbons of the Boc groups, and the carbons of the norarginine side chain. mdpi.com The presence of rotamers, or different conformations around single bonds, can sometimes be observed in the NMR spectra of Boc-protected compounds, leading to multiple signals for a single nucleus. openrepository.com

Table 1: Representative NMR Data for Boc-Protected Amino Acid Derivatives Note: Specific chemical shifts for this compound are not publicly available and would be determined experimentally. The data below are representative of similar structures.

| Nucleus | Typical Chemical Shift Range (ppm) | Description |

| ¹H | ~1.4 | Singlet, 9H (tert-butyl protons of Boc groups) |

| ¹H | 3.0 - 4.5 | Multiplets (protons of the norarginine backbone and side chain) |

| ¹H | 7.0 - 8.5 | Broad singlets (NH protons of the guanidino group) researchgate.net |

| ¹³C | ~28 | Methyl carbons of Boc groups |

| ¹³C | ~80 | Quaternary carbons of Boc groups |

| ¹³C | ~155-157 | Carbonyl carbons of Boc groups |

| ¹³C | ~159 | Guanidinium (B1211019) carbon mdpi.com |

| ¹³C | ~170-175 | Carboxylic acid carbon |

This table is for illustrative purposes and actual values may vary.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF MS) for Molecular Weight Validation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. acdlabs.com It is routinely employed to confirm the molecular weight of a synthesized compound and to assess its purity. ijcr.info Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two common MS techniques used for the analysis of non-volatile and thermally labile molecules like protected amino acids. acs.org

In the analysis of this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high accuracy of modern mass spectrometers allows for the determination of the molecular formula by comparing the measured mass to the calculated exact mass. A key characteristic in the mass spectra of Boc-protected compounds is the facile loss of the Boc group(s) or components thereof, such as isobutylene (B52900) (loss of 56 Da) or the entire tert-butoxycarbonyl group (loss of 100 Da). doaj.org This fragmentation pattern can serve as a diagnostic tool for confirming the presence of the protecting groups. acdlabs.comdoaj.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 475.2994 | Protonated molecule |

| [M+Na]⁺ | 497.2813 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 419.2371 | Loss of isobutylene from one Boc group |

| [M-C₅H₈O₂+H]⁺ | 375.2450 | Loss of one Boc group |

M = C₂₀H₃₆N₄O₈. This table presents theoretical values.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the Boc-protected guanidino group and the amide N-H would appear in the region of 3300-3500 cm⁻¹. Strong carbonyl (C=O) stretching bands from the carboxylic acid and the three Boc groups would be prominent around 1680-1740 cm⁻¹. The C=N stretching of the guanidino group would also be observable. mdpi.com IR spectroscopy is also a valuable tool for monitoring the progress of a chemical reaction, for instance, by observing the appearance or disappearance of specific functional group peaks. ijcr.info

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Typical Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amide and guanidino) | 3300-3500 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (Boc and carboxylic acid) | 1680-1740 |

| C=N stretch (guanidino) | ~1650 |

| N-H bend (amide and guanidino) | 1500-1600 |

| C-O stretch (Boc and carboxylic acid) | 1000-1300 |

This table provides general ranges for the expected functional groups.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating the components of a mixture. ugent.be In the context of synthetic chemistry, they are crucial for both assessing the purity of a product and for isolating the desired compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) for Analytical Profiling and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic compounds like protected amino acids. rsc.orgnih.gov Analytical HPLC is used to determine the purity of a sample by separating it into its individual components, which are then detected, typically by UV absorbance. rsc.org The result is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component.

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA). rsc.orgbham.ac.uk Preparative HPLC operates on the same principles but uses larger columns to physically separate and collect the pure compound from a larger quantity of the crude reaction mixture. rsc.org

Chiral Chromatography for Enantiomeric Purity Determination of Unnatural Amino Acids

Since norarginine is a chiral molecule, the synthesis of this compound can result in a mixture of enantiomers (L and D forms). It is often critical to obtain a single, pure enantiomer for biological or pharmaceutical applications. researchgate.net Chiral chromatography is a specialized form of HPLC that is capable of separating enantiomers. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.netnih.gov The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a key application of chiral chromatography in the synthesis of unnatural amino acids. rsc.org Various types of CSPs are available, and the selection depends on the specific properties of the molecule being analyzed. For protected amino acids, polysaccharide-based chiral columns are often effective.

X-ray Crystallography and Diffraction Studies of Peptides Incorporating Norarginine Derivatives

The incorporation of non-proteinogenic amino acids, such as norarginine, is a key strategy for designing peptide analogues with enhanced stability, receptor affinity, and specific conformational properties. nih.gov The shorter side chain of norarginine compared to arginine can lead to distinct conformational preferences, potentially stabilizing specific secondary structures like β-turns or helical motifs. X-ray diffraction is the definitive method to experimentally verify these structural hypotheses at atomic resolution. scienceopen.com

While extensive crystallographic data on peptides specifically incorporating the residue from this compound is not widely available in public databases, the analysis of related peptide structures provides a clear framework for the expected findings and the type of data generated. The process involves crystallizing the peptide of interest and analyzing the diffraction pattern of X-rays passing through the crystal. This pattern is then used to compute an electron density map, from which the atomic structure is modeled and refined. sjtu.edu.cn

Detailed research findings from such studies typically include the crystal system, space group, unit cell dimensions, and the precise torsional angles (Phi, Psi, Omega) that define the peptide backbone conformation. For instance, analysis of other Boc-protected peptides has revealed how protecting groups and synthetic modifications can enforce specific structural motifs. In one study on the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, crystallographic data demonstrated the adoption of a β-turn II conformation, stabilized by an intramolecular hydrogen bond. nih.gov This highlights the ability of specific residues and modifications to direct peptide folding, an effect that would be similarly investigated for norarginine-containing peptides.

The data obtained from X-ray crystallography is typically presented in detailed tables. The following tables illustrate the type of crystallographic and conformational data obtained from a study on a related Boc-protected peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, which serves as an exemplar for the analysis of novel peptide structures. nih.gov

Table 1: Illustrative Crystallographic Data for a Model Peptide (N-Boc-L-Pro-dehydro-Phe-L-Gly-OH) This table is representative of the data format obtained from X-ray crystallography studies of peptides. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| Unit Cell Dimensions | a = 8.951(4) Å |

| b = 5.677(6) Å | |

| c = 21.192(11) Å | |

| β = 96.97(4)° | |

| Volume (V) | 1069(1) ų |

| Molecules per Unit Cell (Z) | 2 |

| Final R-value | 0.074 for 1002 observed reflections |

Table 2: Illustrative Backbone Torsion Angles (in degrees) for a Model Peptide (N-Boc-L-Pro-dehydro-Phe-L-Gly-OH) This table shows the kind of detailed conformational data that X-ray analysis provides, defining the peptide's secondary structure. nih.gov

| Angle | Residue 1 (Pro) | Residue 2 (dehydro-Phe) | Residue 3 (Gly) |

| φ (Phi) | -48(1) | 65(2) | -166(1) |

| ψ (Psi) | 137(1) | 15(2) | - |

| ω (Omega) | 175(1) | -179(1) | - |

Studies on peptides where arginine is replaced with a derivative or is part of a constrained structure further underscore the utility of X-ray crystallography. For example, the crystal structures of bicyclic peptide inhibitors have been determined to understand how they engage with their target proteins. acs.org These analyses reveal large interaction surfaces and constrained backbones, providing a structural basis for their high affinity and selectivity. acs.org Similarly, crystallographic studies on peptide-protein complexes can reveal crucial polar interactions and hydrophobic binding cores that are essential for molecular recognition. rsc.org For a norarginine-containing peptide, X-ray data would precisely map its interactions within a binding pocket, guiding further rational design of analogues with improved therapeutic properties. acs.org

Future Research Directions and Emerging Methodologies

Development of Next-Generation Protecting Group Chemistries for Arginine/Norarginine Analogs

The synthesis of peptides containing arginine and its analogs is often complicated by the nucleophilic nature of the guanidino group, necessitating robust protection strategies. researchgate.net While the Boc group is a mainstay, research is ongoing to develop more efficient and orthogonal protecting groups.

Current Protecting Groups for Arginine:

| Protecting Group | Abbreviation | Cleavage Conditions |

| Tosyl | Tos | Strong acids (e.g., HF) nih.gov |

| Mesityl-2-sulfonyl | Mts | Strong acids nih.gov |

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Trifluoroacetic acid (TFA) nih.govsigmaaldrich.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA nih.govrsc.org |

| 1,2-dimethylindole-3-sulfonyl | MIS | More labile than Pbf nih.gov |

| Nitro | NO2 | Reduction (e.g., SnCl2) nih.govpeptide.comresearchgate.net |

| Trifluoroacetyl | Mild basic conditions acs.org |

The drive for greener and more efficient peptide synthesis is fueling the development of novel protecting groups that can be removed under milder conditions, are compatible with a wider range of solvents, and minimize side reactions like δ-lactam formation. nih.govresearchgate.netrsc.org For instance, the nitro group, while less common, has been revisited as it can prevent δ-lactam formation and is removable under specific, non-acidic conditions. nih.govresearchgate.net Furthermore, the trifluoroacetyl group has been introduced as an orthogonal protecting group for guanidines, cleavable under mild basic conditions. acs.org The development of enzymatically labile protecting groups is another promising avenue for more environmentally friendly peptide synthesis. rsc.org

Expedited and Automated Synthesis Technologies for Complex Unnatural Amino Acid Building Blocks

The synthesis of unnatural amino acids like Boc-norArg(Boc)2-OH can be a significant bottleneck in peptide research. vapourtec.com However, recent technological advancements are accelerating this process, enabling the rapid generation of diverse and complex building blocks.

Flow chemistry has emerged as a powerful tool for the synthesis of unnatural amino acids. nih.govnih.gov This technique allows for precise control over reaction parameters, leading to higher yields, improved purity, and the potential for scalable production. drugdiscoverytrends.comamidetech.com Researchers have successfully employed flow chemistry for the gram-scale synthesis of various unnatural amino acids. nih.gov

Automated synthesis platforms are also revolutionizing the field. fiveable.mecreative-peptides.comfrontiersin.org These systems, often integrating microwave-assisted solid-phase peptide synthesis (SPPS), can significantly shorten the time required to produce peptides and their constituent building blocks. openaccessjournals.combiorxiv.org For example, automated fast-flow peptide synthesis (AFPS) can assemble peptide chains up to 120 amino acids long, a substantial improvement over traditional SPPS. firstwordpharma.comengineventures.com These technologies not only increase the speed of synthesis but also enable the creation of complex structures that are difficult to produce using conventional methods. firstwordpharma.comengineventures.com

Comparison of Peptide Synthesis Technologies:

| Technology | Key Features | Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid support. openaccessjournals.com | High purity, suitable for automation. openaccessjournals.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis in solution. | Suitable for large-scale synthesis of short peptides. bachem.com |

| Flow Chemistry | Chemicals flow through modules for each synthesis step. drugdiscoverytrends.com | Rapid, efficient, scalable. drugdiscoverytrends.comamidetech.com |

| Automated Fast Flow Peptide Synthesis (AFPS) | Uses heat and flow for rapid synthesis. firstwordpharma.comengineventures.com | Fast, reliable synthesis of complex and long peptides. firstwordpharma.comengineventures.com |

| Chemo-enzymatic Peptide Synthesis (CEPS) | Uses enzymes to ligate peptide fragments. bachem.com | High purity for long peptides, environmentally friendly. bachem.com |

Advanced Strategies for Incorporating this compound into Modified Peptides for Biochemical Probes

The incorporation of unnatural amino acids like this compound into peptides is a powerful strategy for creating biochemical probes to study biological processes. rsc.orgscielo.brscielo.br These probes can be used to investigate enzyme activity, protein-protein interactions, and cellular signaling pathways. rsc.orgfrontiersin.orgnih.gov

Several methods exist for incorporating unnatural amino acids into peptides and proteins:

Solid-phase peptide synthesis (SPPS): This remains a primary method, allowing for the direct and site-specific incorporation of various unnatural amino acids. rsc.orgnih.gov

Genetic code expansion: This in vivo technique utilizes an orthogonal aminoacyl-tRNA synthetase-tRNA pair to incorporate an unnatural amino acid in response to a specific codon, often a stop codon. nih.gov

Cell-free protein synthesis (CFPS): This in vitro method offers an alternative for producing toxic proteins or when the delivery of unnatural amino acids into cells is challenging. nih.gov

Expressed protein ligation (EPL) and native chemical ligation (NCL): These semi-synthetic techniques allow for the joining of a synthetic peptide containing an unnatural amino acid with a recombinantly expressed protein. labpartnering.orgpnas.org

Arginine analogs are particularly useful as probes for studying nitric oxide synthase (NOS) and protein arginine methyltransferases (PRMTs). scielo.brscielo.brrsc.orgnih.gov By replacing natural arginine with a modified version, researchers can investigate the specific roles of these enzymes in health and disease.

Novel Applications in Supramolecular Chemistry and Materials Science Research

The self-assembly of peptides into well-defined nanostructures is a burgeoning area of research with potential applications in drug delivery, tissue engineering, and materials science. nih.govreading.ac.ukchapman.edunih.gov The incorporation of arginine and its analogs, including norarginine derivatives, can significantly influence the self-assembly process and the properties of the resulting nanomaterials. nih.govrsc.org

The guanidinium (B1211019) group of arginine plays a crucial role in mediating interactions that drive self-assembly. nih.govrsc.org By modifying the arginine side chain, for instance, through methylation or by using analogs like norarginine, researchers can control the self-assembly of peptides into different nanostructures such as fibrils, vesicles, and micelles. nih.govnih.gov These peptide-based materials can be designed to be responsive to environmental stimuli, such as pH or temperature, making them attractive for a variety of applications. nih.govnih.gov For example, arginine-rich lipopeptides have shown promise as gene delivery vectors due to their ability to self-assemble and interact with cell membranes. rsc.org The development of novel arginine and norarginine building blocks with tailored properties will continue to expand the possibilities for creating new functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What is the role of Boc protection in the synthesis of Boc-norArg(Boc)₂-OH, and how does it influence peptide stability during solid-phase synthesis?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the α-amino group of arginine derivatives during peptide synthesis, preventing unwanted side reactions. In Boc-norArg(Boc)₂-OH, the dual Boc groups on the nor-arginine side chain shield reactive guanidino functionalities, enabling controlled deprotection under acidic conditions (e.g., trifluoroacetic acid). Researchers should optimize deprotection steps using kinetic studies (e.g., monitoring by HPLC) to avoid premature cleavage .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of Boc-norArg(Boc)₂-OH post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (220–280 nm) is essential for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselective Boc protection, while mass spectrometry (MS) validates molecular weight. For reproducibility, document retention times, solvent systems, and fragmentation patterns across multiple batches .

Q. How does Boc-norArg(Boc)₂-OH compare to other arginine derivatives (e.g., Fmoc-Arg(Pbf)-OH) in peptide synthesis workflows?

- Methodological Answer : Unlike acid-labile Fmoc groups, Boc requires stronger acids for deprotection, limiting compatibility with acid-sensitive residues. However, Boc-norArg(Boc)₂-OH offers enhanced steric protection for guanidino groups, reducing racemization in basic conditions. Design experiments comparing coupling efficiency (e.g., via Kaiser test) and side-chain stability under varied pH conditions .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., guanidino group alkylation) during the incorporation of Boc-norArg(Boc)₂-OH into peptide sequences?

- Methodological Answer : Use orthogonal protecting groups (e.g., nitro or trifluoroacetyl for guanidino moieties) to minimize alkylation. Pre-activate the amino acid with coupling reagents like HBTU/HOBt in dimethylformamide (DMF), and monitor reaction progress via thin-layer chromatography (TLC). For problematic sequences, employ microwave-assisted synthesis to reduce reaction time and side products .

Q. How does the stereochemistry of Boc-norArg(Boc)₂-OH influence its activity in protease-resistant peptide analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing D- and L-norarginine analogs. Test resistance to trypsin-like proteases using enzymatic assays (e.g., fluorescence-quenched substrates) and compare cleavage rates. X-ray crystallography or molecular docking can reveal steric clashes or hydrogen-bonding interactions conferred by Boc groups .

Q. What contradictions exist in literature regarding the stability of Boc-norArg(Boc)₂-OH under prolonged storage, and how can they be resolved?

- Methodological Answer : Some studies report Boc group hydrolysis at −20°C, while others claim stability. Replicate storage conditions (temperature, humidity, solvent) and analyze degradation products via LC-MS. Use accelerated stability testing (40°C/75% RH) to model long-term behavior. Contradictions may arise from trace moisture or residual acids in samples; thus, emphasize rigorous drying and inert atmosphere storage .

Key Research Considerations

- Experimental Design : Use PICO framework (Population: peptide sequences; Intervention: Boc-norArg(Boc)₂-OH incorporation; Comparison: other arginine analogs; Outcome: yield/stability) to structure hypothesis-driven studies .

- Data Contradictions : Address variability in reported stability by standardizing protocols (e.g., solvent purity, drying methods) and publishing raw chromatographic data for peer validation .

- Ethical Reporting : Disclose synthesis conditions, batch-to-batch variability, and negative results to enhance reproducibility, aligning with SRQR standards for qualitative chemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.